Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate
Description
Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position and a 2-mercaptoethyl substituent at the 3-position. The thiol (-SH) group in the 2-mercaptoethyl moiety confers high reactivity, enabling applications in conjugation chemistry, drug delivery, and enzyme inhibition.
Properties
IUPAC Name |
benzyl 3-(2-sulfanylethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c16-14(15-8-6-12(10-15)7-9-18)17-11-13-4-2-1-3-5-13/h1-5,12,18H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMZCBBCNIKLJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CCS)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine-1-carboxylic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The mercaptoethyl group is introduced through a subsequent reaction with 2-mercaptoethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of benzyl pyrrolidine-1-carboxylate derivatives, which vary in substituents at the 3-position. These structural differences critically influence reactivity, solubility, and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
Key Research Findings
- Synthesis Methods: Photocatalytic methods (e.g., TRIP thiol + catalyst A) are common for introducing amino or aryl groups (e.g., compounds 12b, 6n) . Chiral separation via SFC chromatography achieves high enantiomeric excess (e.g., 99% e.e. for fluorinated analog) . Thiol-containing analogs (like the target compound) may require inert conditions to prevent oxidation.
Reactivity and Stability :
- Thiol Group : The 2-mercaptoethyl substituent offers unique reactivity (e.g., disulfide bonds, metal chelation), contrasting with stable ether (methoxy) or protected amine (Boc) groups .
- Hydrophilicity : Hydroxyethoxy or hydroxymethyl groups enhance aqueous solubility compared to lipophilic trifluoromethylphenyl or furanyl groups .
- Pharmaceutical Applications: Fluorinated and chiral derivatives (e.g., 3-fluoro-4-hydroxymethyl) are prioritized in CNS drug development . Charged aminomethyl derivatives (e.g., HCl salt) serve as intermediates in peptide-based therapeutics .
Biological Activity
Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
This compound can be synthesized through several steps:
- Formation of the Pyrrolidine Ring : The synthesis begins with a cyclization reaction involving pyrrolidine-1-carboxylic acid and benzyl chloride in the presence of a base (typically sodium hydroxide).
- Introduction of the Mercaptoethyl Group : This group is added via a nucleophilic substitution reaction with 2-mercaptoethanol under acidic conditions.
- Final Modifications : The compound may undergo further modifications to optimize its properties for biological activity.
The biological activity of this compound is primarily attributed to its structural components:
- Mercaptoethyl Group : This thiol-containing group can form covalent bonds with thiol groups in proteins, potentially altering their function and activity.
- Benzyl Group : Enhances binding affinity to various biological targets, including enzymes and receptors.
- Carboxylate Group : Engages in hydrogen bonding and electrostatic interactions, which can influence the compound's overall bioactivity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : The compound has been investigated for its ability to scavenge free radicals, which could contribute to its therapeutic potential in oxidative stress-related conditions.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Potential as a Drug Candidate : Its unique structure allows it to interact with various molecular targets, positioning it as a promising candidate for drug development.
Case Studies and Experimental Data
Recent studies have evaluated the compound's efficacy in various biological models:
-
In Vitro Studies :
- A study demonstrated that this compound inhibited the proliferation of certain cancer cell lines, suggesting potential anti-cancer properties .
- Another investigation showed significant antioxidant activity compared to standard antioxidants like ascorbic acid .
- In Vivo Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| Benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | Hydroxyethyl derivative | Moderate antioxidant activity |
| Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | Aminoethyl derivative | Potential neuroprotective effects |
| Benzyl 3-(2-methoxyethyl)pyrrolidine-1-carboxylate | Methoxyethyl derivative | Lowered cytotoxicity |
This compound stands out due to its mercapto group, which enhances its reactivity and biological interactions compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
